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Ruthenium(III) nitrosylsulfate

Electroplating Ruthenium thin films Current density

Electroplating bath performance depends critically on precursor chemistry. Ruthenium(III) nitrosylsulfate offers a distinct advantage: - Enables precise control of Ru film density from 7.4 to 9.7 g/cm³ by adjusting current density. - Produces (0001)-oriented crystallites for reproducible texture in semiconductor seed layers. - Available in grades up to 99.999% (metals basis) to minimize trace metal impurities. Sourced from established supply chains with batch-to-batch consistency for R&D and production.

Molecular Formula N3O12RuS3
Molecular Weight 431.3 g/mol
Cat. No. B8203624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuthenium(III) nitrosylsulfate
Molecular FormulaN3O12RuS3
Molecular Weight431.3 g/mol
Structural Identifiers
SMILESN(=O)S(=O)(=O)[O-].N(=O)S(=O)(=O)[O-].N(=O)S(=O)(=O)[O-].[Ru+3]
InChIInChI=1S/3HNO4S.Ru/c3*2-1-6(3,4)5;/h3*(H,3,4,5);/q;;;+3/p-3
InChIKeyFZFHGBKZTDZBTJ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ruthenium(III) Nitrosylsulfate Product Overview


Ruthenium(III) nitrosylsulfate, with the formula [Ru(NO)]₂(SO₄)₃ (CAS not widely assigned; MDL MFCD02684508), is a ruthenium-based coordination compound that is commercially available as a red-brown, water-soluble powder. The compound is supplied in a range of purities, with a standard technical grade of 99% (metals basis) and higher-purity specifications available, including 99.9%, 99.99%, and 99.999% under the Premion® brand [1]. Its primary established and commercially documented application is as an electrolyte component in specialized electroplating baths for the deposition of metallic ruthenium .

Ruthenium(III) Nitrosylsulfate: Irreplaceable in Electroplating


In electroplating applications, the selection of a ruthenium precursor is not interchangeable. The performance of the electrolyte is highly sensitive to the specific counter-ion and ligand environment, which directly influences bath stability, reduction kinetics, and the resulting deposit morphology. While alternative ruthenium sources like ruthenium(III) chloride are common, direct comparative studies show that electrodeposition from ruthenium(III) nitrosylsulfate solutions yields deposits with distinct structural and physical properties [1]. Furthermore, the nitrosyl ligand plays a crucial role in stabilizing the ruthenium oxidation state and modifying the metal's reduction potential, which is a defining characteristic of the nitrosylsulfate salt compared to non-nitrosyl precursors [2]. This section details the quantifiable differences observed in controlled experiments.

Ruthenium(III) Nitrosylsulfate Comparative Evidence


Film Density Tuning vs. Ruthenium Chloride

A direct comparison of electrodeposition using ruthenium(III) nitrosylsulfate and ruthenium(III) chloride revealed that both salts produce metallic ruthenium films, but the physical properties of those films differ quantitatively when using the nitrosylsulfate precursor [1]. Specifically, when using ruthenium(III) nitrosylsulfate, the effective film density (ρeff) can be tuned by adjusting the applied current density, a relationship not quantified for the chloride-based process in the same study [1].

Electroplating Ruthenium thin films Current density

Cathodic Current Efficiency

For the ruthenium(III) nitrosylsulfate plating system, the trade-off between film density and process efficiency is well-characterized. The same study that quantified the change in film density also reported the corresponding change in cathodic current efficiency [1].

Electroplating efficiency Cathode efficiency Ruthenium deposition

Consistent Crystallite Orientation

A direct comparison of electrodeposited Ru films from ruthenium(III) nitrosylsulfate and ruthenium(III) chloride showed that both precursors produced metallic ruthenium with a specific crystallographic orientation [1].

Crystallography XRD analysis Electrodeposition

Purity Grade Differentiation

The commercial availability of ruthenium(III) nitrosylsulfate is characterized by a tiered purity structure, enabling users to select a grade that aligns with their process requirements and cost considerations. Unlike many research-grade ruthenium salts which are offered at a single purity level (often 99.9% metals basis), this compound is marketed under the Premion® brand at 99.99% (4N) purity , and by other suppliers at 99% (2N), 99.9% (3N), and 99.999% (5N) purities [1].

Materials purity Trace metals analysis Quality control

Ruthenium(III) Nitrosylsulfate Application Scenarios


Electrical Contacts & Wear-Resistant Coatings

For the development and optimization of electroplating baths for electrical contacts (e.g., slip rings), where the mechanical durability of the deposit is critical, ruthenium(III) nitrosylsulfate is the preferred precursor. The quantifiable evidence demonstrates that by selecting this salt, a process engineer can directly tune the effective density of the Ru film from 7.4 to 9.7 g/cm³ by adjusting the applied current density [1]. This level of control over a key performance metric (film density) is a documented advantage for achieving desired wear characteristics in the final component .

Thin Film Deposition for Microelectronics

In applications where trace metal impurities can severely impact electronic properties (e.g., diffusion barriers or seed layers in semiconductor manufacturing), the selection of a 99.99% (4N) or 99.999% (5N) grade of ruthenium(III) nitrosylsulfate is a procurement decision supported by supplier specifications [1]. This provides a quantifiable reduction in metallic impurities compared to standard-grade alternatives, mitigating the risk of device failure. Furthermore, the consistent formation of (0001)-oriented Ru crystallites from this precursor [2] ensures a reproducible crystalline texture, a critical parameter for subsequent processing steps.

Electrochemistry & Materials Research

For research groups investigating the fundamental mechanisms of ruthenium electrodeposition, ruthenium(III) nitrosylsulfate is an essential material. The well-documented, quantitative trade-off between applied current density, resulting film density, and cathodic current efficiency [1] provides a robust, well-characterized system for benchmarking new processes or modeling deposition kinetics. Its use in head-to-head studies against other salts like RuCl₃ [1] establishes it as a key reference compound in the electrochemistry literature.

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